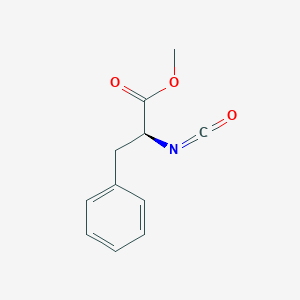

(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester

Description

Propriétés

IUPAC Name |

methyl (2S)-2-isocyanato-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTMMIYKEOOTNZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960627 | |

| Record name | Methyl N-(oxomethylidene)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40203-94-9 | |

| Record name | Methyl N-(oxomethylidene)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-2-Isocyanato-3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester typically involves the reaction of (S)-3-phenylpropionic acid with phosgene to form the corresponding acid chloride, which is then treated with methyl alcohol to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are often employed to ensure high-quality production .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The phenyl ring can undergo electrophilic aromatic substitution reactions, and the ester group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary and secondary amines under mild conditions.

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Ureas: From nucleophilic substitution with amines.

Carboxylic Acids: From hydrolysis of the ester group.

Alcohols: From reduction of the ester group.

Applications De Recherche Scientifique

(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and materials with specific properties .

Mécanisme D'action

The mechanism of action of (S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related esters and isocyanates, focusing on reactivity, applications, and physicochemical properties.

Structural Analogues

Reactivity and Functional Group Analysis

- Isocyanate vs. Amino Groups: The isocyanate group (-NCO) in the parent compound is electrophilic, reacting with amines or alcohols to form ureas or carbamates. In contrast, the amino group (-NH₂) in facilitates nucleophilic reactions (e.g., amide bond formation) but requires protection in acidic environments .

- Phenyl vs. tert-Butoxy Substituents: The phenyl group in the parent compound enables π-π stacking in enzyme binding, while the tert-butoxy group in provides steric bulk, reducing nonspecific interactions and enhancing selectivity .

- Ester Hydrolysis : Methyl/ethyl esters in these compounds hydrolyze at different rates under basic conditions, influencing their stability in biological systems. The tert-butoxy variant is more resistant to hydrolysis due to steric protection .

Physicochemical Properties

- Polarity : The hydroxyl-containing analogue exhibits higher polarity (logP ~2.1) compared to the parent compound (logP ~3.5), impacting solubility and membrane permeability .

- Thermal Stability : Isocyanates (e.g., parent compound) decompose at >150°C, whereas phosphonate esters are stable up to 200°C due to stronger P-O bonds .

Activité Biologique

(S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester, also known as an isocyanate derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isocyanate functional group attached to a phenylpropionic acid methyl ester backbone. The molecular formula is , and it has a CAS number of 40203-94-9. The presence of the isocyanate group imparts unique reactivity and biological properties to the compound.

The biological activity of this compound primarily involves its interaction with biological macromolecules, including proteins and enzymes. The mechanism can be summarized as follows:

- Covalent Modification : The isocyanate group can react with nucleophilic sites on proteins, leading to covalent modifications that alter protein function.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by modifying active site residues, thereby affecting metabolic pathways.

- Cell Signaling Pathways : The compound may influence cell signaling pathways through modulation of protein interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies demonstrated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In cell line assays, it was observed to induce apoptosis in various cancer cell types, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary studies suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : High affinity for lipid membranes due to its ester moiety.

- Metabolism : Metabolized primarily in the liver via hydrolysis to yield the corresponding acid.

- Excretion : Primarily excreted via urine.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis. The treatment group showed a marked decrease in joint swelling compared to controls, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis rates, suggesting its utility in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for enantioselective preparation of (S)-2-Isocyanato-3-phenylpropionic Acid Methyl Ester, and how can chiral purity be optimized?

- Methodological Answer : The synthesis typically involves coupling (S)-3-phenylpropionic acid derivatives with methyl ester and isocyanate groups. A common approach uses chiral auxiliaries or asymmetric catalysis to preserve stereochemistry. For example, Mitsunobu reactions with chiral alcohols or enzyme-mediated esterification (e.g., lipases) can enhance enantiomeric excess (ee). Characterization via chiral HPLC or polarimetry is critical for purity validation . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize racemization, particularly during isocyanate formation, which is sensitive to moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm molecular structure (e.g., methyl ester singlet at ~3.6 ppm, isocyanate absence of protons).

- IR : A sharp peak near 2250 cm⁻¹ confirms the isocyanate (-NCO) group.

- MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ for C₁₁H₁₁NO₃: calc. 205.0739).

Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities or solvent interactions. Repurification via column chromatography (silica gel, ethyl acetate/hexane) and reanalysis under standardized conditions resolves most issues .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model the electrophilic nature of the isocyanate group and its reactivity with nucleophiles (e.g., amines in peptide synthesis). Parameters like Fukui indices identify reactive sites, while transition-state analysis predicts activation barriers. Solvent effects (e.g., DMF vs. THF) are incorporated via implicit solvation models. Experimental validation involves kinetic studies (e.g., monitoring reaction progress via FT-IR) .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : A split-plot design (as in ) can evaluate hydrolysis rates:

- Main plots : Buffer systems (pH 4.0–7.4).

- Subplots : Temperature (25°C vs. 37°C).

- Replicates : Triplicate HPLC measurements at timed intervals.

Hydrolysis products (e.g., carbamic acid derivatives) are quantified, and Arrhenius plots determine activation energy. Stability is correlated with logP values (lipophilicity) to predict in vivo behavior .

Q. How do stereochemical configurations influence the environmental fate of this compound in biodegradation studies?

- Methodological Answer : Long-term ecological studies (as in ) assess enantiomer-specific degradation:

- Abiotic factors : Hydrolysis/photolysis rates in water/soil.

- Biotic factors : Microbial consortia activity (via LC-MS/MS).

Chiral GC or HPLC tracks enantiomeric ratios over time. The (S)-enantiomer may degrade faster due to enzyme specificity (e.g., esterases), while racemization under UV light complicates data interpretation. Statistical models (ANOVA) identify significant variables .

Q. What strategies mitigate side reactions when using this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Conditions : Use of Hünig’s base (DIEA) in anhydrous DMF suppresses premature hydrolysis.

- Temperature Control : Reactions at 0–4°C reduce isocyanate dimerization.

- Resin Compatibility : Hydroxyl-free resins (e.g., Wang resin) prevent unwanted urethane formation.

Side products (e.g., allophanates) are minimized by limiting reaction time (<2 hr) and characterized via MALDI-TOF MS .

Methodological Considerations

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR and X-ray crystallography for structural confirmation).

- Experimental Reproducibility : Document solvent batch effects (e.g., trace water in THF) and catalyst purity (e.g., Pd/C activity).

- Safety Protocols : Handle isocyanates under inert atmospheres (N₂/Ar) due to moisture sensitivity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.